![molecular formula C29H20N2O2 B1310736 Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- CAS No. 5242-49-9](/img/structure/B1310736.png)

Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-

描述

Benzoxazoles are an important class of heterocyclic compounds that have attracted attention due to their diverse biological activities and applications in various fields. The compound "Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-" is a derivative of benzoxazole, which is not directly mentioned in the provided papers but is related to the general class of benzoxazole compounds discussed.

Synthesis Analysis

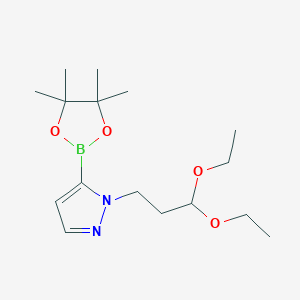

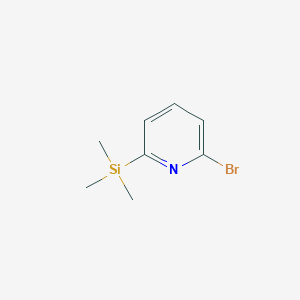

The synthesis of benzoxazole derivatives is a topic of interest in several studies. For instance, the synthesis of 2-phenylbenzothiazoles, which are structurally similar to benzoxazoles, was achieved through the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Another method for synthesizing benzoxazole derivatives involves a two-step procedure from 2-(pentafluorophenyl)benzazoles, which can be used to create fluorescent probes . Additionally, the synthesis of various 2-phenyl-3,4-substituted oxazoles from 4-bis(methylthio)methylene-2-phenyloxazol-5-one demonstrates the versatility of oxazole templates . Copper-catalyzed intramolecular O-arylation has also been reported as a simple and efficient method for benzoxazole synthesis .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is crucial for their biological activity and interaction with various targets. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a specific benzoxazole derivative were investigated using computational methods, providing insights into the stability and charge transfer within the molecule . The molecular arrangement deduced from X-ray analysis for certain derivatives explains their fluorescence properties in the solid state .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions that lead to the formation of novel heterocyclic scaffolds. For example, nucleophilic ring opening of oxazolone derivatives followed by cyclization can yield a range of heterocycles . The reactivity of benzoxazole derivatives with primary amines to form triazole derivatives has also been explored, resulting in compounds with potential antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the photoluminescence quantum yields of 2-phenyl-benzoxazole derivatives indicate their potential as fluorescent nanomaterials . The antimicrobial properties of certain benzoxazole derivatives have been reported, with some compounds showing broad-spectrum activity against Gram-positive and Gram-negative bacteria . The presence of halogen atoms in benzoxazole derivatives has been found to enhance their anti-inflammatory and cytotoxic activities, as evidenced by the significant activity of certain halogenatedphenyl benzoxazole carboxylic acids10.

科研应用

Fluorescent Nanomaterial Applications

Benzoxazole derivatives, specifically 2-Phenyl-benzoxazole and its derivatives, have been studied for their potential use as fluorescent nanomaterials. These compounds can spontaneously form nanofibers or microcrystals in aqueous suspensions, exhibiting strong blue light emission in the solid state. The emission spectra and photoluminescence quantum yields of these compounds were investigated, showing promising results for potential applications in aqueous and biological media (Ghodbane et al., 2012).

Benzoxazole Synthesis Methods

Efficient methods for synthesizing 2-substituted benzoxazoles have been developed using Cu-catalyzed intramolecular coupling cyclization reactions. These methods allow for the synthesis of a wide range of benzoxazoles from primary amides and o-dihalobenzenes, offering a streamlined approach to creating these compounds (Wu et al., 2014).

未来方向

There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

性质

IUPAC Name |

2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20N2O2/c1-19-6-17-27-25(18-19)31-29(33-27)23-15-11-21(12-16-23)8-7-20-9-13-22(14-10-20)28-30-24-4-2-3-5-26(24)32-28/h2-18H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTPOQQKAUOHRO-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063739 | |

| Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |

CAS RN |

5242-49-9 | |

| Record name | Benzoxazole, 2-(4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)phenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005242499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-[2-[4-(benzoxazol-2-yl)phenyl]vinyl]phenyl]-5-methylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)

![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)

![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)

![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)